molecular formula C7H8N4O4S B7701772 N-Diaminomethylene-4-nitro-benzenesulfonamide CAS No. 42249-51-4

N-Diaminomethylene-4-nitro-benzenesulfonamide

Cat. No.: B7701772
CAS No.: 42249-51-4
M. Wt: 244.23 g/mol
InChI Key: IIDLMAINNMJNSY-UHFFFAOYSA-N
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Description

N-Diaminomethylene-4-nitro-benzenesulfonamide is a chemical compound with the molecular formula C7H8N4O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group and a sulfonamide group attached to a benzene ring, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Diaminomethylene-4-nitro-benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with guanidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps, such as recrystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Diaminomethylene-4-nitro-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino-substituted and thiol-substituted compounds. These derivatives have different properties and applications depending on the nature of the substituents .

Scientific Research Applications

N-Diaminomethylene-4-nitro-benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Diaminomethylene-4-nitro-benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of metabolic byproducts that are toxic to cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Diaminomethylene-4-nitro-benzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which provide it with distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes, such as carbonic anhydrase IX, makes it a valuable compound for research in cancer therapy and antimicrobial treatments .

Properties

IUPAC Name

2-(4-nitrophenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O4S/c8-7(9)10-16(14,15)6-3-1-5(2-4-6)11(12)13/h1-4H,(H4,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDLMAINNMJNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962398
Record name N-Carbamimidoyl-4-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42249-51-4
Record name NSC229606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Carbamimidoyl-4-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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